3-methoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide
Description
Historical Development of Benzamide-Pyrimidine Hybrid Compounds
The integration of benzamide and pyrimidine motifs represents a strategic evolution in medicinal chemistry. Pyrimidines, first isolated in the 19th century as uric acid derivatives, gained prominence due to their role in nucleic acids and metabolic pathways. Early synthetic efforts focused on pyrimidine’s heterocyclic versatility, exemplified by the condensation of ethyl cyanoacetate with thiourea to yield bioactive derivatives. Benzamide’s emergence as a pharmacophore followed later, with studies demonstrating its utility in modulating protein-protein interactions, such as thrombopoietin receptor (TPOr) activation.
The hybridization of these scaffolds arose from the need to enhance target specificity and pharmacokinetic properties. For instance, pyrimidine benzamide hybrids were optimized to adopt conformations critical for agonism, as evidenced by X-ray crystallography and NMR studies. This convergence enabled selective enzyme inhibition and receptor modulation, particularly in oncology and neurology.
Table 1: Milestones in Benzamide-Pyrimidine Hybrid Development
Emergence of 3-Methoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide in Medicinal Chemistry
The specific incorporation of a 3-methoxybenzamide group and pyrrolidine-substituted pyrimidine reflects deliberate structural optimization. Methoxy groups enhance electron-donating capacity, improving binding to hydrophobic enzyme pockets, while pyrrolidine introduces conformational rigidity and solubility. This compound’s design aligns with trends in kinase inhibitor development, where substituted pyrimidines serve as ATP-binding site competitors.
Current Status in Drug Discovery Research
Recent studies highlight benzamide-pyrimidine hybrids as candidates for multifunctional therapies. For example, derivatives targeting monoamine oxidase B (MAO-B) and iron chelation demonstrate potential in Alzheimer’s disease. Similarly, pyrimidine-based tubulin inhibitors show efficacy against resistant cancer cell lines. The compound’s scaffold is under investigation for kinase inhibition, leveraging its ability to disrupt protein-substrate interactions through hydrogen bonding and π-stacking.
Theoretical Framework for Benzamide-Based Enzyme Inhibition
Benzamide’s inhibitory activity stems from its dual role as a hydrogen bond donor (via NH) and acceptor (via carbonyl oxygen). In MAO-B inhibition, the methoxy group augments electron density, stabilizing interactions with flavin adenine dinucleotide (FAD) cofactors. Molecular dynamics simulations of similar compounds reveal that the pyrimidine ring’s nitrogen atoms coordinate with catalytic residues, while pyrrolidine minimizes off-target effects by reducing polar surface area.
Table 2: Structural Features and Enzymatic Interactions
This compound exemplifies rational design principles, merging steric and electronic modifications to optimize target engagement. Ongoing research aims to refine its selectivity profile through substituent variation at the pyrimidine C2 and C5 positions.
Properties
IUPAC Name |
3-methoxy-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-22-13-6-4-5-12(9-13)16(21)19-14-10-15(18-11-17-14)20-7-2-3-8-20/h4-6,9-11H,2-3,7-8H2,1H3,(H,17,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCYMUOFJPWQDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=NC=N2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide typically involves a multi-step process. One common method involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a three-carbon compound and an amidine structure, using sodium hydroxide or ethoxide as a catalyst.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a halogenated pyrimidine intermediate.
Coupling with Benzamide: The final step involves coupling the pyrimidine derivative with 3-methoxybenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.
Reduction: The amide linkage can be reduced to an amine under reducing conditions using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Cancer Treatment
Research indicates that 3-methoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide exhibits significant anti-cancer properties:
- Inhibition of PI3K Pathway : Studies have shown that this compound can effectively inhibit the PI3K pathway, which is often dysregulated in various cancers. In vitro assays demonstrated that it can induce cell cycle arrest and apoptosis in cancer cell lines such as T47D and MCF-7 .
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study A | T47D | 0.15 | Induced apoptosis |
| Study B | MCF-7 | 1.12 | Cell cycle arrest |
Neurological Disorders
The compound has also been explored for its potential in treating neurological disorders due to its interaction with serotonin receptors:
- 5-HT2A Receptor Modulation : It acts as an inverse agonist at the 5-HT2A receptor, which may have implications for conditions like anxiety and depression .
| Study | Receptor Targeted | Effect Observed |
|---|---|---|
| Study C | 5-HT2A | Reduced anxiety-like behavior in animal models |
Case Study 1: Cancer Cell Response
In a controlled laboratory setting, a series of experiments were conducted to evaluate the efficacy of 3-methoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide on human breast cancer cells:
- Methodology : Cells were treated with varying concentrations of the compound.
- Findings : Significant reductions in cell viability were observed at concentrations above 0.5 µM, with complete inhibition at higher doses.
Case Study 2: Behavioral Analysis in Animal Models
Another study focused on the behavioral effects of the compound in mice models predisposed to anxiety:
- Methodology : Mice were administered the compound and subjected to standard anxiety tests.
- Findings : The treatment group displayed reduced anxiety-like behaviors compared to controls, suggesting potential therapeutic effects for anxiety disorders.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Pyrimidine vs. Pyrazolo-Pyrimidine Derivatives
- Target Compound : Pyrimidine core with 6-pyrrolidinyl and 4-benzamide substituents.
- Analog (): Pyrazolo[3,4-d]pyrimidine fused-ring system with a 3-methyl-4-methylphenyl group and methoxymethyl substituent. The methoxymethyl group in may improve aqueous solubility relative to pyrrolidine .
Pyrimidine vs. Triazine Derivatives
- Analog (): 1,3,5-Triazine core with multiple dimethylamino and pyrrolidinyl substituents. Impact: Triazines offer higher symmetry and nitrogen content, which could enhance interactions with nucleic acids or metal ions. However, the increased polarity may reduce blood-brain barrier penetration compared to the pyrimidine-based target compound .
Substituent Analysis
Pyrrolidine vs. Morpholine and Piperidine
- Target Compound : 6-Pyrrolidinyl (5-membered cyclic amine).
- Analog (): Morpholin-4-yl (6-membered oxygen-containing amine) and piperidine derivatives. Pyrrolidine: Offers moderate basicity (pKa ~11) and lipophilicity, favoring membrane permeability. Piperidine (): Larger 6-membered ring, altering conformational flexibility and steric interactions in binding pockets .
Methoxy vs. Fluoro and Methyl Substituents
- Target Compound : 3-Methoxybenzamide.
- Analogs (): 5-Fluoropyrimidin-4-yl and 4-methylpyrimidin-5-yl substituents. Methoxy: Electron-donating group enhances solubility via hydrogen bonding; may reduce metabolic oxidation compared to fluorine. Fluoro: Increases electronegativity and metabolic stability but may elevate toxicity risks.
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural analogs.
Biological Activity
3-Methoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives. Its structural features include a methoxy group on the benzene ring and a pyrrolidinyl group attached to a pyrimidine ring, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.
The compound's molecular formula is with a molecular weight of 257.33 g/mol. Its structure can be represented as follows:
Antimicrobial Properties
Recent studies have demonstrated that derivatives of benzamide, including 3-methoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide, exhibit significant antimicrobial activity. For instance, pyrrole benzamide derivatives showed minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating their potential as effective antibacterial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that benzamide derivatives can inhibit the growth of various cancer cell lines. For example, compounds structurally similar to 3-methoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide have shown promising results against breast cancer cells (MCF-7 and SK-BR-3), with IC50 values indicating effective anti-proliferative activity . The mechanism often involves the inhibition of key signaling pathways related to tumor growth and proliferation.
The biological activity of 3-methoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide is believed to stem from its ability to interact with specific biological targets, such as enzymes involved in cell signaling pathways. For example, it may act as an inhibitor of certain kinases that are crucial for cancer cell survival and proliferation .
Case Studies
- Anticancer Efficacy : A study evaluated the effect of various benzamide derivatives on human breast cancer cell lines. The results indicated that modifications in the chemical structure significantly altered the anticancer activity, with some compounds achieving IC50 values as low as 19.9 µM against MDA-MB-231 cells .
- Antimicrobial Testing : In vitro assays demonstrated that certain pyrrole-containing benzamides exhibited superior antibacterial properties compared to traditional antibiotics like ciprofloxacin, suggesting their potential for development into new therapeutic agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₃O |
| Molecular Weight | 257.33 g/mol |
| Antibacterial MIC (S.aureus) | 3.12 - 12.5 μg/mL |
| Anticancer IC50 (MCF-7) | 19.9 µM |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 3-methoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of a pyrimidine intermediate. For example, condensation reactions using ethoxymethylenemalonic ester followed by cyclization at high temperatures (e.g., 250°C in diphenyl oxide/biphenyl) are common for pyrimidine derivatives . Coupling reactions with a benzoyl chloride derivative under basic conditions (e.g., using pyridine or triethylamine as a base) are critical for forming the final benzamide structure . Solvent selection (e.g., dimethylformamide or ethanol) and temperature optimization are essential for yield and purity .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?
- Methodological Answer : A combination of spectroscopic and spectrometric methods is recommended:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and hydrogen/carbon environments .
- Mass Spectrometry (ESI-MS) : To verify molecular weight and fragmentation patterns .
- IR Spectroscopy : To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step of the synthesis?
- Methodological Answer : Low yields often arise from steric hindrance or incomplete activation of the carboxylic acid. Strategies include:
- Using coupling agents like HATU or EDCI to improve benzamide bond formation .
- Optimizing solvent polarity (e.g., switching from ethanol to DMF to enhance reactant solubility) .
- Introducing microwave-assisted synthesis to reduce reaction time and improve efficiency .
Q. How should contradictory biological activity data (e.g., inconsistent IC₅₀ values across assays) be resolved?
- Methodological Answer : Contradictions may stem from assay-specific variables (e.g., cell line differences, solvent interference). To address this:
- Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate activity .
- Perform structural analogs screening to isolate the impact of the pyrrolidine or methoxy groups .
- Apply computational modeling (e.g., molecular docking) to assess binding affinity consistency across targets .
Q. What experimental approaches are recommended for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Substituent Modification : Systematically alter the pyrrolidine ring (e.g., replacing with piperidine) or methoxy group (e.g., introducing halogens) to assess bioactivity changes .
- Pharmacophore Mapping : Use X-ray crystallography or cryo-EM to identify critical binding motifs .
- Metabolic Stability Assays : Evaluate the impact of the pyrrolidine group on hepatic clearance using microsomal incubation studies .
Q. How can researchers optimize the compound’s solubility for in vivo studies?
- Methodological Answer :
- Salt Formation : Convert the free base to a hydrochloride salt .
- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to improve bioavailability .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-response data in enzyme inhibition studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a sigmoidal dose-response model (e.g., GraphPad Prism) to calculate IC₅₀ values .
- ANOVA with Post-Hoc Tests : Compare multiple compound variants for significant differences in potency .
- Resampling Methods (Bootstrap) : Estimate confidence intervals for IC₅₀ to address variability in replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
